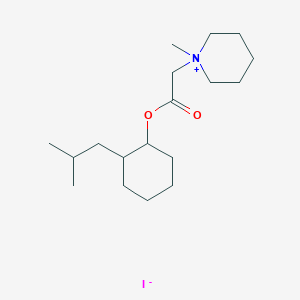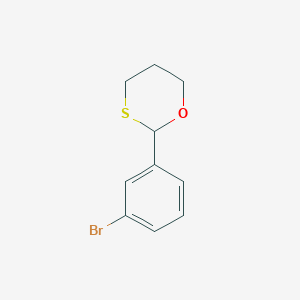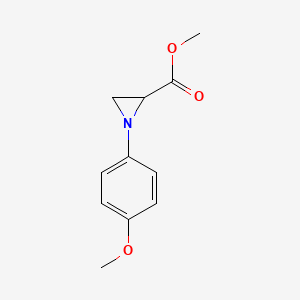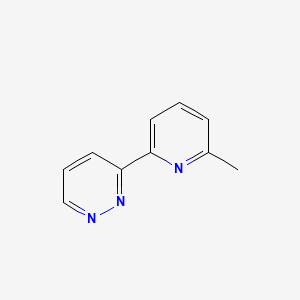
3-(6-Methylpyridin-2-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methylpyridin-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring substituted with a methyl group at the 6-position. This compound is part of the broader class of pyridazine derivatives, which are known for their diverse pharmacological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-2-yl)pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.
Industrial Production Methods
Industrial production of pyridazine derivatives often employs scalable and efficient synthetic routes. For example, the use of copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones can yield pyridazines with high functional group tolerance and regioselectivity . These methods are optimized for large-scale production to meet the demands of pharmaceutical and agrochemical industries.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Methylpyridin-2-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridazine N-oxides, while substitution reactions can introduce various functional groups at specific positions on the pyridazine ring .
Aplicaciones Científicas De Investigación
3-(6-Methylpyridin-2-yl)pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(6-Methylpyridin-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various physiological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the methyl group.
Pyridazinone: A derivative with a keto group at the 3-position.
Pyrimidine: A related diazine with nitrogen atoms at positions 1 and 3.
Uniqueness
3-(6-Methylpyridin-2-yl)pyridazine is unique due to its specific substitution pattern, which can confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and drug discovery .
Propiedades
Número CAS |
919532-69-7 |
|---|---|
Fórmula molecular |
C10H9N3 |
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
3-(6-methylpyridin-2-yl)pyridazine |
InChI |
InChI=1S/C10H9N3/c1-8-4-2-5-9(12-8)10-6-3-7-11-13-10/h2-7H,1H3 |
Clave InChI |
OLDQIRIVNLJVHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=NN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


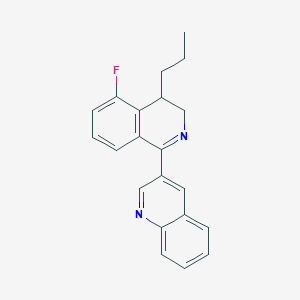

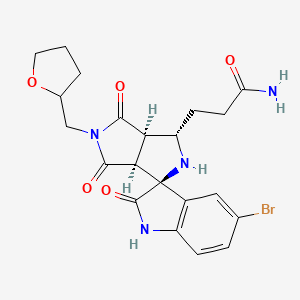
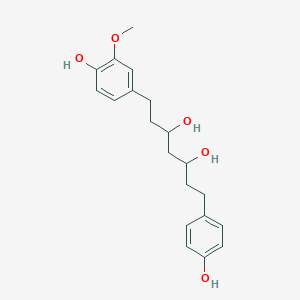

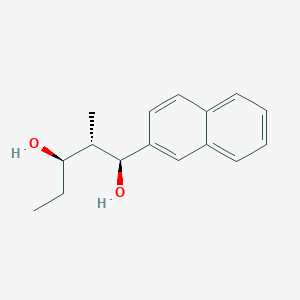
![2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile](/img/structure/B12627452.png)
methanone](/img/structure/B12627453.png)
![([1,2'-Binaphthalen]-3'-yl)(phenyl)methanone](/img/structure/B12627454.png)
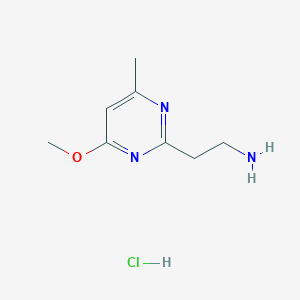
![5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12627479.png)
